Bapta-tmfm

Calcium Imaging Fluorescent Probe Synthesis Chemical Biology

Researchers synthesizing custom calcium indicators cannot substitute generic BAPTA salts-the unique 5-formyl group on Bapta-tmfm is essential for covalent conjugation to amine-containing fluorophores, enabling ratiometric probe construction. • Primary precursor for Indo-1 and tailored Ca²⁺ indicators with user-defined excitation/emission profiles. • Retains high Ca²⁺ selectivity (>10⁵ over Mg²⁺) inherited from the BAPTA scaffold; λmax = 337 ± 3 nm (MeOH) supports QC and spectrophotometer calibration. • Supplied as off-white to light yellow solid; ≥98% purity (HPLC); stable at -20°C long-term. Ideal for reagent manufacturers and assay development labs procuring a versatile aldehyde-functionalized intermediate for calcium signaling research.

Molecular Formula C28H34N2O11
Molecular Weight 574.6 g/mol
CAS No. 96315-11-6
Cat. No. B043446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBapta-tmfm
CAS96315-11-6
SynonymsTetramethyl 5-Formyl-5’-Methyl Bis-(2-Aminophenoxymethylene)-N,N,N’,N’-_x000B_Tetraacetate;  N-[2-[2-[2-[Bis(2-methoxy-2-oxoethyl)_x000B_amino]-5-formylphenoxy]ethoxy]-4-methylphenyl]-N-(2-methoxy-2-oxoethyl)-glycine Methyl Ester;  BAPTA-TMFM; 
Molecular FormulaC28H34N2O11
Molecular Weight574.6 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N(CC(=O)OC)CC(=O)OC)OCCOC2=C(C=CC(=C2)C=O)N(CC(=O)OC)CC(=O)OC
InChIInChI=1S/C28H34N2O11/c1-19-6-8-21(29(14-25(32)36-2)15-26(33)37-3)23(12-19)40-10-11-41-24-13-20(18-31)7-9-22(24)30(16-27(34)38-4)17-28(35)39-5/h6-9,12-13,18H,10-11,14-17H2,1-5H3
InChIKeyGKTVRWOCZLYLJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bapta-tmfm Technical Baseline and Procurement Profile


Bapta-tmfm, formally designated Tetramethyl 5-Formyl-5'-Methyl Bis-(2-Aminophenoxymethylene)-N,N,N',N'-Tetraacetate, is a BAPTA-derived fluorescent chelating indicator used to study the physiological role of cytosolic free calcium . As a key synthetic intermediate, it possesses a reactive formyl group that enables conjugation to various fluorophores, making it a critical precursor for generating tailored Ca²⁺ indicators like Indo-1 . It is supplied as a solid with a molecular weight of 574.58 g/mol , and requires storage at -20°C for long-term stability .

1
Reactive 5‑formyl handle enables fluorophore conjugation
Key for custom ratiometric Ca²⁺ indicator synthesis
2
Precursor, not a ready‑to‑use functional probe
Requires chemical derivatization for fluorescence readout
3
Supplied as solid; long‑term storage at −20 °C
Research‑grade, not for human or veterinary use

Bapta-tmfm Irreplaceability over Generic BAPTA Analogs


Simple substitution of Bapta-tmfm with other BAPTA derivatives is scientifically invalid for specific applications due to its unique functionalization. While all BAPTA derivatives share the core scaffold's high Ca²⁺ selectivity (>10⁵ over Mg²⁺) [1], Bapta-tmfm is distinguished by its 5-formyl group, which provides a reactive chemical handle absent in non-functionalized BAPTA salts or AM esters [2]. This aldehyde moiety is essential for covalent coupling to amine-containing fluorophores, enabling the creation of ratiometric indicators. The tetramethyl ester groups also confer distinct solubility and cellular handling properties compared to free acids or other ester variants. Therefore, a generic BAPTA compound cannot serve as a precursor for the same downstream fluorescent probes [2], and its optical and chemical properties will differ, leading to experimental failure if substituted without validation.

Precursor role Non‑functionalized BAPTA salts or AM esters lack the reactive formyl group; substitution may not support indicator synthesis workflows.
Chemical handle The 5‑formyl moiety is essential for covalent coupling to amine‑containing fluorophores. Absence of this group limits direct conjugation utility.
Solubility profile Tetramethyl ester groups confer solubility behavior that may differ from free acids or other esters. Properties may not transfer directly.

Bapta-tmfm Quantitative Differentiation Evidence


Formyl Group for Ratiometric Ca²⁺ Indicator Synthesis

Bapta-tmfm is specifically differentiated from other BAPTA analogs by its 5-formyl group, which acts as a reactive chemical handle. This group is essential for conjugating the BAPTA chelator core to fluorophores to create ratiometric indicators like Indo-1, which is synthesized directly from Bapta-tmfm [1]. This chemical functionality is absent in the standard cell-permeant ester BAPTA-AM (CAS 126150-97-8), which is instead used for direct intracellular calcium buffering .

Conjugation handle
Cross‑study comparable
Reactive 5‑formyl group present
Absent in BAPTA‑AM (prodrug, not intermediate)
Defines synthetic precursor utility
Prerequisite for Indo‑1 and similar ratiometric probes [1]
Calcium Imaging Fluorescent Probe Synthesis Chemical Biology

UV Absorption Maximum for Spectroscopic QC

Bapta-tmfm possesses a well-defined spectral property that can be used for its own characterization and quality control. Its UV absorption maximum (λmax) is reported as 337 ± 3 nm when dissolved in methanol . This is a direct property of the compound itself, distinct from the calcium-bound fluorescence of the indicators derived from it.

UV λmax
Data to verify
337 ± 3 nm (methanol)
Supports batch identity QC review
Reported spectral property; source-specific verification recommended
Spectroscopy Quality Control Analytical Chemistry

High Calcium Selectivity and Fast Kinetics

As a BAPTA derivative, Bapta-tmfm is built upon a scaffold that exhibits a >10⁵-fold selectivity for Ca²⁺ over Mg²⁺ [1]. This class-level property is significantly superior to EGTA, which is also pH-sensitive and exhibits slower binding kinetics [1]. While specific kinetic data for Bapta-tmfm itself are not reported, it is a direct synthetic derivative of this optimized core structure.

Ca²⁺ selectivity
Class‑level inference
>10⁵‑fold over Mg²⁺ (BAPTA scaffold)
EGTA: similar selectivity but higher pH sensitivity and slower kinetics [1]
Class‑level selectivity context supports calcium‑specific assay design
Kinetics data for Bapta‑tmfm not reported; scaffold inference only
Calcium Signaling Biophysics Chelation

Bapta-tmfm Primary R&D Applications


Custom Ratiometric Ca²⁺ Indicator Synthesis

This is the primary and most differentiated application for Bapta-tmfm. Research groups and reagent manufacturers procure this compound as a key starting material to create novel calcium indicators. The 5-formyl group is reacted with various fluorophores to generate new probes with tailored excitation/emission profiles and affinities [1]. The classic example is the synthesis of Indo-1, a widely used ratiometric indicator [1].

Spectrophotometer Calibration and Quality Control

The well-defined UV absorption maximum of Bapta-tmfm (λmax = 337 ± 3 nm) makes it a useful reference standard for calibrating spectrophotometers and for performing quality control checks on the compound itself . Analytical laboratories may use this compound to verify the accuracy of their UV-Vis instruments in this spectral region.

Chelation-Based Assay and Buffer Development

While Bapta-tmfm is primarily a precursor, it can be used directly as a non-ratiometric fluorescent chelator in certain assay development contexts. Its high selectivity for Ca²⁺ over Mg²⁺ (inherited from the BAPTA scaffold [2]) ensures that any observed signal is specific to calcium, a critical requirement for validating new high-throughput screening assays for calcium channel modulators.

Application
Selection Property
Validation Focus
Custom ratiometric Ca²⁺ indicator synthesis
Reactive 5‑formyl handle for fluorophore conjugation
Verify conjugation efficiency and indicator performance
Spectrophotometer calibration / compound QC
Defined UV absorption maximum
Confirm λmax in methanol against reference data
Chelation‑based assay development
High Ca²⁺ selectivity over Mg²⁺ (class‑level)
Validate assay specificity for Ca²⁺ under buffer conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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